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Compound of Interest

Compound Name: N-Benzyl-o-phenetidine

Cat. No.: B079866

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

N-benzyl aniline derivatives represent a significant class of organic compounds characterized
by a central aniline core with a benzyl group attached to the nitrogen atom. This structural motif
is a key pharmacophore in medicinal chemistry, lending itself to a wide array of biological
activities. The parent compound of interest, N-Benzyl-o-phenetidine, is formally recognized by
its IUPAC name, N-benzyl-2-ethoxyaniline. While specific biological data for N-benzyl-2-
ethoxyaniline is not extensively available in public literature, this guide will provide an in-depth
technical overview of the synthesis, biological activities, and experimental evaluation of the
broader class of N-benzyl aniline derivatives.

The lipophilic nature of the benzyl group, combined with the electronic properties of the
substituted aniline ring, allows for diverse interactions with biological targets. This has led to the
exploration of these derivatives for various therapeutic applications, including antimicrobial and
anticancer agents.[1] This guide aims to consolidate the available scientific information,
providing a valuable resource for researchers engaged in the discovery and development of
novel therapeutics based on this versatile scaffold.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties is fundamental for any drug discovery
program. For the specific compound N-benzyl-2-ethoxyaniline, the following identifiers and
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properties have been established.

Property Value

IUPAC Name N-benzyl-2-ethoxyaniline

Synonyms N-Benzyl-o-phenetidine

CAS Number 13371-95-4

Molecular Formula Ci1sH17NO

Molecular Weight 227.31 g/mol

Appearance White to light brown crystalline powder
Melting Point 34-37 °C

Synthesis of N-Benzyl Aniline Derivatives

The synthesis of N-benzyl aniline derivatives is typically achieved through well-established
organic chemistry reactions. The most common and versatile method is reductive amination.

Experimental Protocol: Reductive Amination

This two-step protocol involves the formation of an imine intermediate (Schiff base) followed by
its reduction to the corresponding amine.

Step 1: Imine Formation

» Dissolve the appropriately substituted aniline (1.0 equivalent) and benzaldehyde (1.0
equivalent) in a suitable solvent such as ethanol or methanol.

e Add a catalytic amount of a weak acid (e.g., acetic acid) to the mixture.

« Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4
hours.

e Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials
are consumed.
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Upon completion, the imine can be isolated by cooling the reaction mixture to induce
crystallization or by solvent evaporation.

Step 2: Reduction to the Amine

Dissolve the crude imine intermediate in a suitable solvent like methanol or ethanol.

Cool the solution in an ice bath.

Add a reducing agent, such as sodium borohydride (NaBHa4) (1.5-2.0 equivalents), portion-
wise to the stirred solution.

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

Monitor the disappearance of the imine by TLC.

Once the reaction is complete, quench the excess reducing agent by the careful addition of
water.

Extract the product with an organic solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

The crude product can be purified by column chromatography on silica gel.

Biological Activities of N-Benzyl Aniline Derivatives

N-benzyl aniline derivatives have been investigated for a range of biological activities, with

antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

Several studies have highlighted the potential of N-benzyl aniline derivatives as antimicrobial

agents. The mechanism of action is often attributed to the disruption of bacterial cell wall

synthesis or inhibition of essential enzymes. For instance, some derivatives have shown

inhibitory activity against Mycobacterium tuberculosis by targeting the enoyl-ACP reductase

(InhA), an enzyme crucial for mycolic acid biosynthesis.[1]
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A patent application describes a series of N-benzyl aniline derivatives with good inhibitory
activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus
(MRSA).[2]

Table of Reported Antimicrobial Activities for N-Benzyl Aniline Derivatives:

Derivative Class Target Organism(s) Reported Activity (MIC)

N Gram-positive bacteria (e.g., S. MIC values in the low pM
Halogenated N-benzyl anilines

aureus) range
Trifluoromethyl-substituted N- Vibrio parahaemolyticus, Vibrio  MIC values ranging from 50-
benzyl anilines harveyi 100 pg/mL

Anticancer Activity

The N-benzyl aniline scaffold has also been explored for its potential in cancer therapy. The
mechanism of action for the anticancer effects of these derivatives can be varied, including the
inhibition of tubulin polymerization, a critical process for cell division.

One study reported the design and synthesis of novel N-benzylbenzamide derivatives as
tubulin polymerization inhibitors.[3] These compounds exhibited potent antiproliferative
activities against several cancer cell lines with ICso values in the nanomolar range.[3]

Table of Reported Anticancer Activities for N-Benzyl Aniline Derivatives:

Derivative Class Cancer Cell Line(s) Reported Activity (ICso)
N-benzylbenzamides Various (e.g., H22 liver cancer)  ICso values from 12 to 27 nM
Indolyl sulfonamides with N- Pancreatic cancer cell lines

Sub-micromolar potency
benzyl groups (e.g., PANC-1)

Experimental Workflows and Signaling Pathways
Experimental Workflow for Biological Evaluation
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A general workflow for the biological evaluation of newly synthesized N-benzyl aniline
derivatives is depicted below. This process typically starts with in vitro screening to identify

active compounds, followed by more detailed mechanistic studies and potentially in vivo
testing.

Synthesis and Characterization

Synthesis of Derivatives

'

Purification (Chromatography)

'

Structural Characterization (NMR, MS)

iln Vitro Screening l

Antimicrobial Assays (MIC Determination) Cytotoxicity Assays (MTT, etc.)
l Mechanistic Studies l
Enzyme Inhibition Assays Signaling Pathway Analysis

l In Vivo Studies l

Animal Models of Disease

l

Toxicology Studies
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Caption: A generalized experimental workflow for the development of N-benzyl aniline
derivatives.

Potential Signaling Pathway: Inhibition of Tubulin
Polymerization

As mentioned, a key mechanism of action for some anticancer N-benzyl aniline derivatives is
the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell
cycle arrest and apoptosis.
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Caption: Simplified signaling pathway for tubulin polymerization inhibition by N-benzyl aniline
derivatives.

Conclusion

The N-benzyl aniline scaffold represents a promising platform for the development of novel
therapeutic agents. While detailed biological data on N-benzyl-o-phenetidine itself is limited,
the broader class of N-benzyl aniline derivatives has demonstrated significant potential,
particularly in the realms of antimicrobial and anticancer research. The synthetic accessibility of
these compounds, coupled with their diverse biological activities, makes them an attractive
area for further investigation. Future research efforts focused on elucidating the structure-
activity relationships and specific molecular targets of these derivatives will be crucial in
realizing their full therapeutic potential. This guide provides a foundational understanding for
researchers and professionals in the field of drug discovery to build upon in their quest for new
and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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